molecular formula C17H29BO3 B14767693 2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14767693
M. Wt: 292.2 g/mol
InChI Key: IBKNVIIQYAHADQ-UHFFFAOYSA-N
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Description

2-(1,5-Diethyl-8-oxabicyclo[321]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure with boron and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the use of gold-catalyzed tandem reactions. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides high efficiency and complete diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system.

    Reduction: Reduction reactions can also occur, especially targeting the double bonds within the bicyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring can be replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octane derivatives, while reduction can yield saturated bicyclic compounds.

Scientific Research Applications

2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and oxygen atoms. These interactions can lead to the formation of stable complexes with enzymes or other proteins, affecting their activity and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, making it a useful tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bicyclic structure with a boron-containing dioxaborolane moiety. This combination provides distinct chemical reactivity and potential for forming stable complexes with biological molecules, making it valuable in various research applications.

Properties

Molecular Formula

C17H29BO3

Molecular Weight

292.2 g/mol

IUPAC Name

2-(1,5-diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H29BO3/c1-7-16-9-10-17(8-2,19-16)12-13(11-16)18-20-14(3,4)15(5,6)21-18/h11H,7-10,12H2,1-6H3

InChI Key

IBKNVIIQYAHADQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCC(C2)(O3)CC)CC

Origin of Product

United States

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